molecular formula C21H28ClNO2 B2428128 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1185722-77-3

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2428128
CAS No.: 1185722-77-3
M. Wt: 361.91
InChI Key: WCYOTJPYNICRAB-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a biphenyl group, a piperidine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the piperidine ring is often prepared via reductive amination. The final step involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for the coupling reactions and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.

    Reduction: The biphenyl group can be reduced under specific conditions to form a cyclohexyl derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclohexyl derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with receptor sites, while the piperidine ring can form hydrogen bonds with amino acid residues. This dual interaction facilitates the modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylpiperidin-1-yl)propan-2-ol
  • N-Methyl-4-piperidinol

Uniqueness

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its combination of a biphenyl group and a piperidine ring, which is not commonly found in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-17-11-13-22(14-12-17)15-19(23)16-24-21-10-6-5-9-20(21)18-7-3-2-4-8-18;/h2-10,17,19,23H,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYOTJPYNICRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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